- Aluminum Hydride Catalyzed Hydroboration of Alkynes, Angewandte Chemie, 2016, 55(49), 15356-15359
Cas no 82954-89-0 (2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
82954-89-0 structure
Product Name:2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS-Nr.:82954-89-0
MF:C8H17BO2
MW:156.030382871628
MDL:MFCD19441153
CID:1040394
PubChem ID:10942698
Update Time:2025-05-24
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Ethylboronic Acid Pinacol Ester
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethane
- 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- AKOS016005653
- SY055285
- EN300-244103
- 1,3,2-Dioxaborolane, 2-ethyl-4,4,5,5-tetramethyl-
- CS-W000975
- AS-32775
- E1116
- 2-ethyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-Ethylboronic acid, pinacol ester
- DTXSID50449122
- 82954-89-0
- DA-02544
- MFCD19441153
- SCHEMBL1106850
- C8H17BO2
-
- MDL: MFCD19441153
- Inchi: 1S/C8H17BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H2,1-5H3
- InChI-Schlüssel: NPUBDPDASOEIOA-UHFFFAOYSA-N
- Lächelt: O1C(C)(C)C(C)(C)OB1CC
Berechnete Eigenschaften
- Genaue Masse: 156.1321599g/mol
- Monoisotopenmasse: 156.1321599g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 138
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 18.5Ų
Experimentelle Eigenschaften
- Dichte: 0.87±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 152.8±9.0 ºC (760 Torr),
- Flammpunkt: 46.2±18.7 ºC,
- Brechungsindex: 1.4090-1.4130
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Gefahrenhinweis: H226-H315-H319
- Warnhinweis: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Transportnummer gefährlicher Stoffe:3272
- Gefahrenklasse:3
- PackingGroup:III
- Lagerzustand:0-10°C
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 228818-1g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 1g |
£36.00 | 2022-02-28 | |
| Fluorochem | 228818-5g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 5g |
£108.00 | 2022-02-28 | |
| Fluorochem | 228818-25g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 25g |
£468.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156209-250mg |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | >95.0%(GC)(T) | 250mg |
¥29.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156209-5g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 5g |
¥116.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156209-25g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 25g |
¥464.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156209-1g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 1g |
¥29.90 | 2023-09-03 | |
| Ambeed | A616511-1g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 1g |
$11.0 | 2025-04-16 | |
| Ambeed | A616511-5g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 5g |
$22.0 | 2025-04-16 | |
| Ambeed | A616511-25g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 25g |
$41.0 | 2025-04-16 |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Toluene-d8 ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Butyllithium ; -78 °C
1.2 -78 °C → rt
1.2 -78 °C → rt
Referenz
Chloromethyllithium
,
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2001,
1,
1-3
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper (graphene immobilized) Solvents: Dimethylformamide ; 16 h, 25 °C
Referenz
Evaluation of the role of graphene-based Cu(I) catalysts in borylation reactions
,
Catalysis Science & Technology,
2021,
11(10),
3501-3513
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Manganese dibromide Solvents: Diethyl ether , 1,2-Dimethoxyethane ; rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
Stereoselective Three-Component Allylic Alkylation Enabled by Dual Photoredox/Ni Catalysis
,
ACS Catalysis,
2023,
13(11),
7514-7522
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Lithium methoxide , 1,1,3,3-Tetramethyldisiloxane Catalysts: Cuprous chloride , SL-J006-1 Solvents: Tetrahydrofuran ; 5 min, rt; 15 min, rt
1.2 Reagents: trans-4-Phenyl-3-buten-2-one Solvents: Tetrahydrofuran ; 24 h, rt
1.2 Reagents: trans-4-Phenyl-3-buten-2-one Solvents: Tetrahydrofuran ; 24 h, rt
Referenz
Copper-Catalyzed Tandem Hydrocupration and Diastereo- and Enantioselective Borylalkyl Addition to Aldehydes
,
Angewandte Chemie,
2018,
57(37),
12116-12120
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran , Hexane ; 30 min, rt; 1 h, rt
Referenz
Low-Coordinate NHC-Zinc Hydride Complexes Catalyze Alkyne C-H Borylation and Hydroboration Using Pinacolborane
,
ACS Catalysis,
2019,
9(6),
5760-5771
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Diethyl ether , Hexane ; 5 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Diethyl ether ; 5 min, -78 °C; 30 min, -78 °C; 6 h, rt
1.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ; 0 °C
1.4 Reagents: Ethylenediaminetetraacetic acid , Sodium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
2.1 Solvents: Diethyl ether ; 15 h, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
1.2 Solvents: Diethyl ether ; 5 min, -78 °C; 30 min, -78 °C; 6 h, rt
1.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ; 0 °C
1.4 Reagents: Ethylenediaminetetraacetic acid , Sodium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
2.1 Solvents: Diethyl ether ; 15 h, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
Referenz
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
,
Journal of the American Chemical Society,
2012,
134(17),
7570-7574
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Diethyl ether , Hexane ; 5 min, -78 °C; 30 min, -78 °C
2.2 Solvents: Diethyl ether ; 5 min, -78 °C; 30 min, -78 °C; 6 h, rt
2.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ; 0 °C
2.4 Reagents: Ethylenediaminetetraacetic acid , Sodium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
3.1 Solvents: Diethyl ether ; 15 h, rt
3.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Diethyl ether , Hexane ; 5 min, -78 °C; 30 min, -78 °C
2.2 Solvents: Diethyl ether ; 5 min, -78 °C; 30 min, -78 °C; 6 h, rt
2.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ; 0 °C
2.4 Reagents: Ethylenediaminetetraacetic acid , Sodium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
3.1 Solvents: Diethyl ether ; 15 h, rt
3.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
Referenz
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
,
Journal of the American Chemical Society,
2012,
134(17),
7570-7574
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Stereoisomer of bis[2,6-bis[[bis(1-methylethyl)phosphino-κP]oxy]-3,5-bis(1,1-dim… ; 14 h, 80 °C
Referenz
High-Turnover Aromatic C-H Borylation Catalyzed by POCOP-Type Pincer Complexes of Iridium
,
Journal of the American Chemical Society,
2016,
138(30),
9487-9497
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: (HB-8-11-222′2′33)-Bis(dihydrogen-κH1,κH2)dihydrobis(tricyclohexylphosphine)ruth… Solvents: Toluene
Referenz
σ-Borane and Dihydroborate Complexes of Ruthenium
,
Journal of the American Chemical Society,
2002,
124(20),
5624-5625
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ; 20 h, rt
Referenz
Stereocontrolled synthesis of adjacent acyclic quaternary-tertiary motifs: Application to a concise total synthesis of (-)-filiformin
,
Angewandte Chemie,
2014,
53(22),
5552-5555
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ; 16 h, rt
Referenz
Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation-Borylation-Ring-Opening of Azetidinium Ions
,
Synthesis,
2016,
48(19),
3241-3253
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ; 20 h, rt
Referenz
Lithiated carbamates: chiral carbenoids for iterative homologation of boranes and boronic esters
,
Angewandte Chemie,
2007,
46(39),
7491-7494
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Referenz
(Chloromethyl)lithium: efficient generation and capture by boronic esters and a simple preparation of diisopropyl (chloromethyl)boronate
,
Organometallics,
1985,
4(9),
1687-9
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
Referenz
High yield preparation of boronic esters of 1,2-diols with lithium trialkylborohydrides
,
Tetrahedron Letters,
1989,
30(5),
597-600
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, -78 °C → rt
1.2 Reagents: Propanoic acid, 2,2-dimethyl-, zinc salt (2:1) ; 15 min, rt; 4 h, rt
1.2 Reagents: Propanoic acid, 2,2-dimethyl-, zinc salt (2:1) ; 15 min, rt; 4 h, rt
Referenz
Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation
,
Journal of the American Chemical Society,
2023,
145(18),
9976-9981
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Zirconocene chloride hydride
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
Facile Boron Migration during Hydrozirconation of Alkenylboronates
,
Journal of Organic Chemistry,
1995,
60(14),
4316-17
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 1 h, 0 °C
Referenz
Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates
,
Organic Letters,
2010,
12(1),
88-91
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Solvents: Toluene-d8 ; rt
Referenz
Aluminum Hydride Catalyzed Hydroboration of Alkynes
,
Angewandte Chemie,
2016,
55(49),
15356-15359
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 1.5 h, -20 °C
1.2 Reagents: Acetyl chloride
1.2 Reagents: Acetyl chloride
Referenz
Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates
,
Organic Letters,
2010,
12(1),
88-91
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 1 h, 0 °C
1.2 Solvents: Benzene , Hexane ; 24 h, rt → 4 °C
2.1 Solvents: Toluene-d8 ; rt
1.2 Solvents: Benzene , Hexane ; 24 h, rt → 4 °C
2.1 Solvents: Toluene-d8 ; rt
Referenz
Aluminum Hydride Catalyzed Hydroboration of Alkynes
,
Angewandte Chemie,
2016,
55(49),
15356-15359
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 15 h, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Diethyl ether , Hexane ; 5 min, -78 °C; 30 min, -78 °C
2.2 Solvents: Diethyl ether ; 5 min, -78 °C; 30 min, -78 °C; 6 h, rt
2.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ; 0 °C
2.4 Reagents: Ethylenediaminetetraacetic acid , Sodium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
3.1 Solvents: Diethyl ether ; 15 h, rt
3.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Diethyl ether , Hexane ; 5 min, -78 °C; 30 min, -78 °C
2.2 Solvents: Diethyl ether ; 5 min, -78 °C; 30 min, -78 °C; 6 h, rt
2.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ; 0 °C
2.4 Reagents: Ethylenediaminetetraacetic acid , Sodium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
3.1 Solvents: Diethyl ether ; 15 h, rt
3.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
Referenz
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
,
Journal of the American Chemical Society,
2012,
134(17),
7570-7574
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ; rt
1.2 Solvents: Diethyl ether ; 10 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 30 min, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, reflux
2.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt
3.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Diethyl ether , Hexane ; 5 min, -78 °C; 30 min, -78 °C
3.2 Solvents: Diethyl ether ; 5 min, -78 °C; 30 min, -78 °C; 6 h, rt
3.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ; 0 °C
3.4 Reagents: Ethylenediaminetetraacetic acid , Sodium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
4.1 Solvents: Diethyl ether ; 15 h, rt
4.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
1.2 Solvents: Diethyl ether ; 10 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 30 min, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, reflux
2.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt
3.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Diethyl ether , Hexane ; 5 min, -78 °C; 30 min, -78 °C
3.2 Solvents: Diethyl ether ; 5 min, -78 °C; 30 min, -78 °C; 6 h, rt
3.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ; 0 °C
3.4 Reagents: Ethylenediaminetetraacetic acid , Sodium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
4.1 Solvents: Diethyl ether ; 15 h, rt
4.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
Referenz
Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene
,
Journal of the American Chemical Society,
2012,
134(17),
7570-7574
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- Ethylmagnesium Bromide (3M in Et2O)
- Chloroiodomethane
- 2,3-Dimethylbutane-2,3-diol
- Vinylboronic Acid Pinacol Ester
- Lithium Triethylhydroborate Tetrahydrofuran Solution
- Benzene-d6, 99.5%
- 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
- Diisopropylcarbamoyl chloride
- trimethyl3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-yn-1-ylsilane
- Carbamic acid, N,N-bis(1-methylethyl)-, (2E)-1-(2-methylpropyl)-2-buten-1-yl ester
- Ethylboronic acid
- Isopropenylboronic Acid Pinacol Ester
- 2-phenylethylboronic acid
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- Pinacolborane
- Triethylenediamine
- 2-Hepten-4-ol, 6-methyl-, (E)-
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:82954-89-0)2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Bestellnummer:A917410
Bestandsstatus:in Stock
Menge:250.0g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 13:02
Preis ($):188.0
Email:sales@amadischem.com
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Verwandte Literatur
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
82954-89-0 (2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:82954-89-0)2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reinheit:99%
Menge:250.0g
Preis ($):188.0